2-((6-Chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile
CAS No.: 865758-96-9
Cat. No.: VC21337484
Molecular Formula: C13H10ClN3O2
Molecular Weight: 275.69 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 865758-96-9 |
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Molecular Formula | C13H10ClN3O2 |
Molecular Weight | 275.69 g/mol |
IUPAC Name | 2-[(6-chloro-3-methyl-2,4-dioxopyrimidin-1-yl)methyl]benzonitrile |
Standard InChI | InChI=1S/C13H10ClN3O2/c1-16-12(18)6-11(14)17(13(16)19)8-10-5-3-2-4-9(10)7-15/h2-6H,8H2,1H3 |
Standard InChI Key | BVUJISIVAHYNLI-UHFFFAOYSA-N |
SMILES | CN1C(=O)C=C(N(C1=O)CC2=CC=CC=C2C#N)Cl |
Canonical SMILES | CN1C(=O)C=C(N(C1=O)CC2=CC=CC=C2C#N)Cl |
Appearance | Solid powder |
Chemical Identity and Structural Properties
Basic Information
2-((6-Chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile is a pyrimidine derivative characterized by several distinctive functional groups arranged in a specific configuration. The compound is identified by the CAS number 865758-96-9 and possesses a molecular formula of C13H10ClN3O2 . Its molecular weight is calculated to be 275.69 g/mol, which is consistent with its structural components and atomic composition .
The structure consists of a central pyrimidine ring with chloro and methyl substituents, linked via a methylene bridge to a benzonitrile group. This arrangement creates a molecule with multiple reactive sites and functional groups that contribute to its chemical behavior and synthetic utility. The presence of the nitrile group on the benzene ring and the chlorinated pyrimidine moiety are particularly noteworthy structural features that determine its reactivity profile.
Physical Properties
The compound presents as a white to off-white solid with a defined melting point range of 162-164°C . Its estimated boiling point is approximately 418.0±55.0°C under standard conditions, indicating its thermal stability and volatility characteristics . The predicted density of the compound is 1.44 g/cm³, which aligns with expectations for molecules of this structural class and mass .
Table 1: Physical Properties of 2-((6-Chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile
Property | Value | Source |
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Physical state | White to off-white solid | |
Melting point | 162-164°C | |
Boiling point (estimated) | 418.0±55.0°C | |
Density (predicted) | 1.44 g/cm³ | |
Molecular weight | 275.69 g/mol |
Solubility and Chemical Behavior
The solubility characteristics of this compound are significant for its handling and application in synthesis. It demonstrates notable solubility in dimethyl sulfoxide (DMSO), making this an excellent solvent for reactions involving this intermediate . The compound also exhibits slight solubility in methanol, particularly when subjected to heating and sonication techniques, which can enhance dissolution rates and total solubility .
From an acid-base perspective, the compound has a predicted pKa value of -3.65±0.40, indicating its acidic nature . This property influences its behavior in various reaction environments and its interaction with bases during synthetic procedures. The acidic character primarily derives from the pyrimidine ring structure with its electronegative substituents.
Synthesis Methodologies
Common Synthetic Routes
The synthesis of 2-((6-Chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile typically begins with benzylated 6-chlorouracil as the primary starting material . Multiple synthetic pathways have been developed, with variations in reagents, conditions, and intermediates to optimize yield and purity.
A predominant synthetic approach involves the methylation of 2-[(6-chloro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl]benzonitrile (CAS: 865758-95-8), which serves as the immediate precursor lacking the methyl group on the pyrimidine ring . This transformation involves selective N-alkylation using appropriate methylating agents under controlled conditions.
Detailed Reaction Conditions
One well-documented synthesis method utilizes sodium hydride (NaH) and iodomethane in a solvent system comprising N,N-dimethylformamide (DMF) and tetrahydrofuran (THF) . The specific procedure involves:
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Preparation of a cold (0°C) solution of benzylated 6-chlorouracil (10 g, 38 mmol) in a 1:1 mixture of DMF and THF (300 mL) under nitrogen atmosphere .
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Addition of sodium hydride (60%, 1.6 g, 39.9 mmol) in portions, followed by lithium bromide (2 g) as an additive .
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Stirring the reaction mixture at room temperature for approximately 20 minutes to allow formation of the anion .
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Addition of iodomethane (5.4 mL, 76 mmol), sealing the reaction vessel, and stirring at room temperature for 2 hours followed by heating to 35°C overnight .
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Concentration of the reaction mixture in vacuo, followed by dissolution in chloroform .
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Washing with water and brine, drying over sodium sulfate, filtration, and concentration .
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Purification by crystallization from THF-hexanes to obtain the target compound with a yield of 72% .
Alternative methods employ different bases such as potassium carbonate in acetone, with variations in reaction temperature (typically 15-45°C, preferably 20-43°C, optimally 35-41°C) until completion .
Optimization Parameters
Several factors influence the efficiency of the synthesis:
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Base selection: While sodium hydride is commonly employed, alternatives include lithium hydride and potassium carbonate, each offering different activation energies and selectivity profiles .
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Solvent systems: DMF/THF mixtures provide good solubility for both reactants and the developing product, with alternatives including DMSO or acetone depending on specific reaction requirements .
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Additives: Lithium bromide enhances reactivity through halide exchange dynamics, with alternatives including lithium iodide and sodium iodide to influence reaction kinetics .
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Temperature control: Precise temperature management is critical, with initial anion formation at lower temperatures (0-20°C) followed by alkylation at moderate temperatures (20-35°C) .
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Purification strategy: Crystallization from THF-hexanes provides high purity, though alternative solvent systems may be employed based on scale and desired specifications .
Applications and Significance
Pharmaceutical Intermediates
2-((6-Chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile serves as a critical intermediate in the synthesis of various pharmaceutical compounds, with particular importance in the development of antidiabetic drugs . Its structural features, including the chlorinated pyrimidine ring and the benzonitrile component, provide key functional groups that can be modified or transformed in subsequent synthetic steps.
Structural Analogs and Related Compounds
Non-methylated Precursor
2-((6-Chloro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile (CAS: 865758-95-8) represents the immediate precursor to the target compound, differing only in the absence of the methyl group on the pyrimidine nitrogen . This compound has a molecular formula of C12H8ClN3O2 and a molecular weight of 261.66 g/mol . It serves as the key substrate for the methylation reaction that yields 2-((6-Chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile.
The structural similarities between these compounds result in comparable physical properties, though the methylated derivative typically exhibits slightly different solubility profiles and crystallization behaviors due to the additional hydrophobic methyl group. The non-methylated version is identified in chemical databases with alternative names including "Alogliptin 6-Chloro N-Desmethyl Impurity" and "Alogliptin Int2" .
Fluorinated Analog
2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-4-fluorobenzonitrile (CAS: 865759-24-6) represents a fluorinated analog with a molecular formula of C13H9ClFN3O2 and a molecular weight of 293.68 g/mol . This compound differs from the target molecule by the addition of a fluoro substituent at the 4-position of the benzene ring.
Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Structural Difference |
---|---|---|---|---|
2-((6-Chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile | 865758-96-9 | C13H10ClN3O2 | 275.69 | Reference compound |
2-((6-Chloro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile | 865758-95-8 | C12H8ClN3O2 | 261.66 | Lacks methyl group on pyrimidine |
2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-4-fluorobenzonitrile | 865759-24-6 | C13H9ClFN3O2 | 293.68 | Contains fluoro substituent at 4-position of benzene ring |
Chemical Nomenclature and Identification
Systematic Naming
The compound is identified through various systematic naming conventions to ensure precise communication within the scientific and industrial communities. The principal IUPAC name is 2-((6-Chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile . Alternative systematic names include 2-[(6-Chloro-3,4-dihydro-3-methyl-2,4-dioxo-1(2H)-pyrimidinyl)methyl]benzonitrile, which emphasizes different structural aspects of the molecule .
The naming conventions reflect the compound's core structure (a substituted pyrimidine linked to a benzonitrile) and highlight the positions and nature of the substituents (chloro, methyl, dioxo). This systematic approach ensures unambiguous identification across different contexts and applications.
Registry Information
The compound is registered in various chemical databases with the CAS Registry Number 865758-96-9, which provides a unique identifier independent of naming conventions or structural representations . This registry information facilitates consistent tracking of the compound through scientific literature, patent documents, and commercial directories.
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